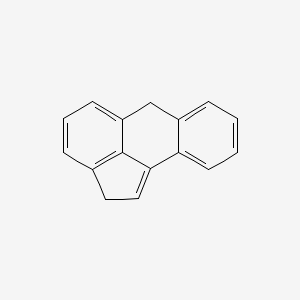
2,6-Dihydroaceanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dihydroaceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₂ It is a derivative of anthracene and is known for its unique structural properties, which include fused aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroaceanthrylene typically involves the hydrogenation of aceanthrylene. One common method includes the use of a triruthenium catalyst under hydrogen gas at room temperature. This process can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dihydroaceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dihydroaceanthrylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Materials Science: Investigated for its potential use in organic semiconductors and photovoltaic materials.
Biology and Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Potential use in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dihydroaceanthrylene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aceanthrylene
- Acephenanthrylene
- Anthracene
Comparison
2,6-Dihydroaceanthrylene is unique due to its specific hydrogenation pattern, which distinguishes it from other polycyclic aromatic hydrocarbons like aceanthrylene and acephenanthrylene. While all these compounds share a similar core structure, the presence of additional hydrogen atoms in this compound alters its chemical reactivity and physical properties .
Eigenschaften
CAS-Nummer |
112247-75-3 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2,6-dihydroaceanthrylene |
InChI |
InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,9H,8,10H2 |
InChI-Schlüssel |
YQRARAJAOHSJBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=CC=CC=C3CC4=CC=CC1=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

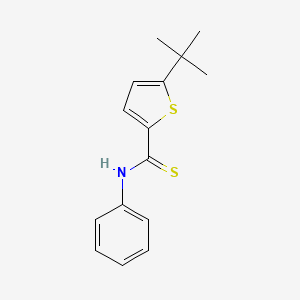
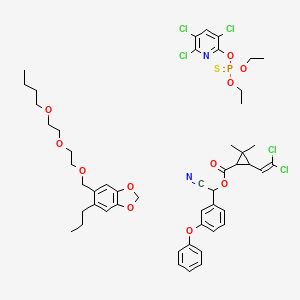

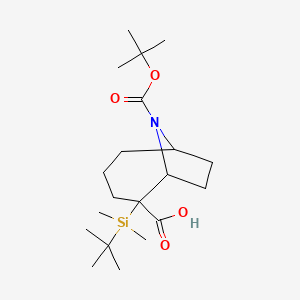

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
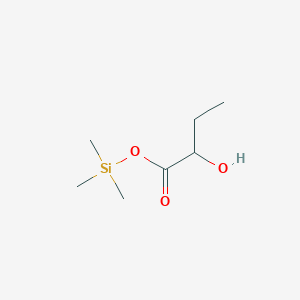
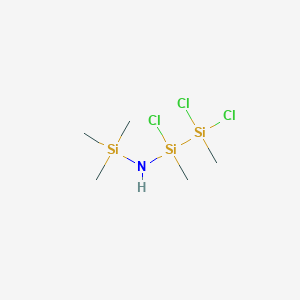
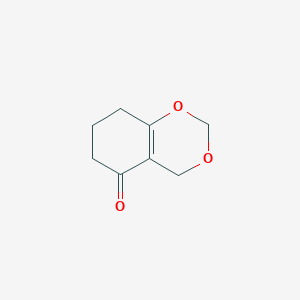
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
